N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Description

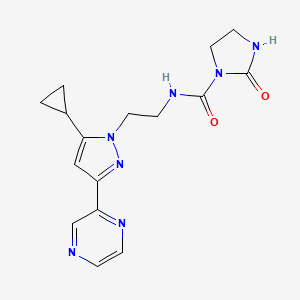

The compound N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide (hereafter referred to as the target compound) is a synthetic small molecule featuring a pyrazole core substituted with cyclopropyl and pyrazine groups. The ethyl linker connects the pyrazole moiety to a 2-oxoimidazolidine-1-carboxamide group.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O2/c24-15-19-5-7-22(15)16(25)20-6-8-23-14(11-1-2-11)9-12(21-23)13-10-17-3-4-18-13/h3-4,9-11H,1-2,5-8H2,(H,19,24)(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGHCESCBFKMOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)N3CCNC3=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Compound Overview

- Chemical Formula: C16H19N7O2

- Molecular Weight: Approximately 341.37 g/mol

- CAS Number: 2034549-99-8

The structural features of this compound include a cyclopropyl group, a pyrazinyl moiety, and an imidazolidine core, which suggest diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that modify the core structure to enhance its biological properties. The synthesis can be summarized in the following steps:

- Preparation of the Pyrazole Derivative: The cyclopropyl and pyrazinyl groups are introduced through specific coupling reactions.

- Formation of the Imidazolidine Core: The imidazolidine ring is constructed via cyclization methods.

- Final Functionalization: The carboxamide group is introduced to complete the synthesis.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, chalcone derivatives have been shown to induce apoptosis in various cancer cell lines, including MCF7 (breast cancer) and HEP2 (laryngeal carcinoma) cells, with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 5c | MCF7 | 9.5 | Inhibition of Survivin and AKT1 |

| Compound 5c | HEP2 | 12 | Induction of apoptosis |

| Doxorubicin | MCF7 | 5.5 | DNA intercalation |

| Doxorubicin | HEP2 | 11 | DNA intercalation |

These findings suggest that the compound may share similar mechanisms, potentially involving apoptosis induction and modulation of key signaling pathways such as Wnt/β-Catenin and MAPK pathways .

Enzyme Inhibition

This compound may also exhibit enzyme inhibition properties that contribute to its biological activity. Inhibitors targeting COX enzymes have shown promise in reducing inflammation and cancer proliferation, indicating a potential application for this compound in anti-inflammatory therapies .

Case Studies

A notable study examined the effects of similar compounds on cell cycle regulation and apoptosis in cancer cells. The results indicated that these compounds could significantly downregulate pro-survival proteins such as Survivin and AKT1, leading to increased apoptosis rates in treated cells .

Table 2: Gene Expression Modulation by Compound 5c

| Gene | Expression Level (Fold Change) |

|---|---|

| Survivin | 0.632 ± 0.0618 |

| IL-1B | Downregulated |

| COX-2 | 0.502 ± 0.073 |

| AKT1 | 0.402 ± 0.068 |

These results highlight the compound's potential mechanism of action through gene expression modulation, which may enhance its therapeutic efficacy against cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural homology with two analogs reported in recent literature, differing primarily in the carboxamide substituent. Below is a systematic comparison:

Structural and Molecular Comparisons

Key Observations:

Substituent Diversity: The target compound’s 2-oxoimidazolidine group introduces a saturated five-membered ring with an amide functionality, which may enhance hydrogen-bonding capacity compared to the aromatic benzo[d]thiazole (Compound B) or indole (Compound C) groups . Compound C’s indole group, with its fused benzene-pyrrole system, could improve π-π stacking interactions in biological targets .

Molecular Weight and Drug-Likeness :

- The target compound’s hypothesized molecular weight (~386.4 g/mol) aligns with typical small-molecule drugs, whereas Compound C (372.4 g/mol) is slightly lighter. Compound B (390.5 g/mol) exceeds the conventional threshold of 500 g/mol but remains within acceptable ranges for oral bioavailability .

Synthetic Feasibility :

Hypothetical Pharmacological Implications

While experimental data for the target compound are unavailable, structural comparisons permit speculative insights:

- Solubility : The 2-oxoimidazolidine group may improve aqueous solubility relative to the aromatic substituents in Compounds B and C due to increased polarity .

- In contrast, the planar indole or benzo[d]thiazole groups in Compounds C and B might favor interactions with flat binding pockets (e.g., kinase ATP sites) .

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing this compound?

Q: What synthetic routes are typically employed to prepare N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide, and how is its purity validated? A: Synthesis involves multi-step organic reactions, starting with pyrazole and pyrazine intermediate preparation. For example, pyrazole rings are often synthesized via cyclocondensation of hydrazines with diketones or β-ketoesters under acidic conditions . Coupling reactions (e.g., nucleophilic substitution or amidation) are then used to attach the ethyl linker and imidazolidine-carboxamide moiety. Purity is validated using 1H/13C NMR to confirm structural integrity and HPLC for quantitative analysis. IR spectroscopy can verify functional groups like the carbonyl in the carboxamide .

Basic: How is the compound’s stability assessed under varying experimental conditions?

Q: What experimental protocols are recommended to evaluate the stability of this compound in solvents or under thermal stress? A: Stability studies involve:

- Thermogravimetric Analysis (TGA) to assess decomposition temperatures.

- Solubility Tests in polar (DMSO, water) and non-polar solvents (chloroform) to identify optimal storage conditions.

- pH-Dependent Stability : Incubate the compound in buffers (pH 3–10) and monitor degradation via LC-MS over 24–72 hours .

Advanced: How can computational methods optimize reaction pathways for this compound?

Q: What computational tools are effective in predicting reaction mechanisms or optimizing yields for this structurally complex molecule? A: Quantum chemical calculations (e.g., DFT) can model reaction intermediates and transition states, identifying energy barriers for key steps like pyrazole ring formation . Software like Gaussian or ORCA is used to simulate reaction pathways. Machine learning models trained on analogous pyrazole syntheses can predict optimal solvent/catalyst combinations, reducing trial-and-error experimentation .

Advanced: How should researchers address contradictory spectroscopic data during characterization?

Q: If NMR data shows unexpected peaks or IR spectra lack key absorptions, what troubleshooting strategies are advised? A: Contradictions may arise from:

- Rotamers or tautomers : Variable-temperature NMR can resolve dynamic equilibria .

- Impurities : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

- Degradation : LC-MS with high-resolution mass spectrometry (HRMS) identifies byproducts, guiding adjustments in reaction conditions (e.g., inert atmosphere) .

Advanced: What strategies are recommended for elucidating biological activity mechanisms?

Q: How can researchers design assays to study this compound’s potential biological targets or modes of action? A:

- Molecular Docking : Use AutoDock Vina to predict binding affinity to receptors (e.g., kinase domains) based on pyrazole-pyrazine interactions .

- PASS Software : Predict biological activity spectra (e.g., antimicrobial, anticancer) by comparing structural motifs to known bioactive compounds .

- In Vitro Assays : Prioritize targets suggested by computational models—e.g., enzyme inhibition assays (IC50 determination) or cell viability tests (MTT assay) .

Basic: What are the key structural analogs, and how do their properties differ?

Q: Which structurally similar compounds have been studied, and what functional group substitutions impact activity? A: Notable analogs include:

| Compound | Structural Variation | Impact |

|---|---|---|

| N-(5-Cyclopropyl-1H-pyrazol-3-yl)benzamide | Replaces imidazolidine with benzamide | Reduced solubility due to aromaticity |

| 3-Amino-5-cyclopropylpyrazole | Lacks ethyl linker and carboxamide | Lower molecular weight, faster metabolic clearance |

Advanced: How can reaction scalability challenges be mitigated?

Q: What methodologies improve yield and reproducibility when scaling up synthesis from milligram to gram quantities? A:

- Flow Chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., cyclopropane ring formation) .

- Design of Experiments (DoE) : Statistically optimize variables (temperature, stoichiometry) using software like JMP or Minitab .

- Catalyst Screening : Test Pd/Cu catalysts for coupling steps to reduce side reactions .

Advanced: How do solvent and pH affect the compound’s reactivity in downstream modifications?

Q: What solvent systems and pH ranges are optimal for functionalizing the pyrazine or imidazolidine moieties? A:

- Pyrazine Reactivity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at pyrazine C-2.

- Imidazolidine Modifications : Neutral pH (7–8) prevents carboxamide hydrolysis, while acidic conditions (pH 2–3) stabilize intermediates during alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.